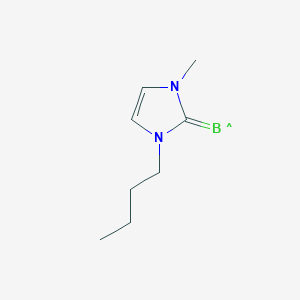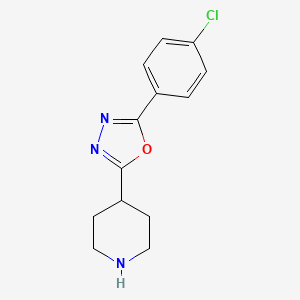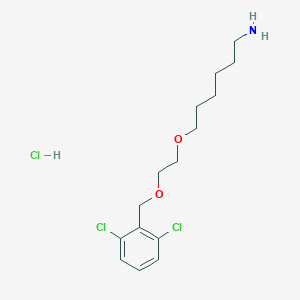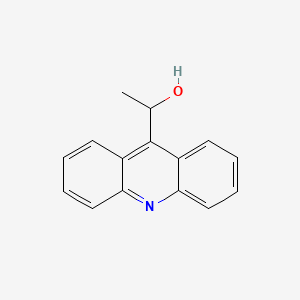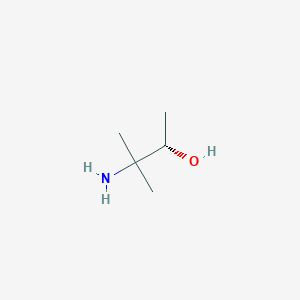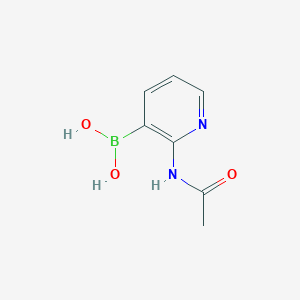![molecular formula C6H9NO B12969193 Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one is a bicyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of this nitrogen atom imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of various pharmaceuticals and organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclopropane derivative and an amine, which undergo a cyclization reaction to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent and efficient production. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the scalability of continuous flow reactors makes them ideal for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful in various applications.
Applications De Recherche Scientifique
Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one can be compared with other similar bicyclic compounds, such as:
Rel-(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan: This compound has a similar bicyclic structure but includes a benzyl group, which can alter its chemical properties and biological activity.
Rel-(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl)methanol: This derivative includes a hydroxyl group, which can impact its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-2-5(4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5-/m1/s1 |
Clé InChI |
BPCPUGDYRQEWBS-RFZPGFLSSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]1CC(=O)N2 |
SMILES canonique |
C1CC2C1CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



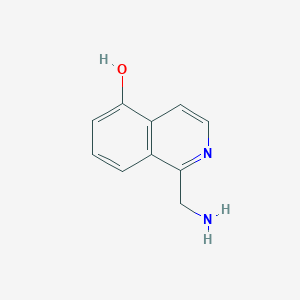

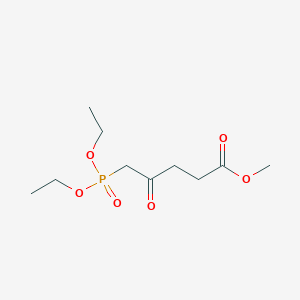
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)

